Milciclib

Übersicht

Beschreibung

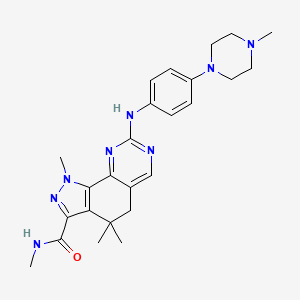

Milciclibmaleat ist ein potenter, kleinmolekularer Inhibitor mehrerer Cyclin-abhängiger Kinasen, Tropomyosin-Rezeptorkinase und Src-Kinase-Familien. Es wird hauptsächlich wegen seiner potenziellen antineoplastischen Aktivität untersucht, was bedeutet, dass es das Wachstum von Tumoren hemmen kann. Milciclibmaleat hat in klinischen Studien für verschiedene Krebsarten, darunter Thymom und hepatozelluläres Karzinom, vielversprechende Ergebnisse gezeigt .

Wissenschaftliche Forschungsanwendungen

Milciclib Maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and other kinases.

Biology: It helps in understanding the role of kinases in cell cycle regulation and cancer progression.

Medicine: this compound Maleate is being investigated as a potential treatment for various cancers, including thymic carcinoma, hepatocellular carcinoma, and non-small cell lung cancer. .

Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery.

Wirkmechanismus

Target of Action

Milciclib, also known as PHA-848125, is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Src family kinases . These kinases play crucial roles in controlling cell growth and the malignant progression of cancer .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. This inhibition leads to a reduction in the phosphorylation of Retinoblastoma protein (pRb), a key regulator of the cell cycle, and other CDK-dependent markers . This interaction results in cell cycle arrest, reduced DNA synthesis, and the induction of cell death through autophagy .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve cell cycle progression and signal transduction. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 to the S phase . Additionally, by inhibiting TRKs and Src family kinases, this compound can impact various signal transduction pathways that regulate cell growth and survival .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been found that the drug has a half-life of approximately 33 hours . The drug is administered orally and shows dose-proportionality with accumulation by a factor of 3 after repeated administrations . The recommended phase II dose was determined to be 80 mg/m^2/day for this compound .

Result of Action

The inhibition of CDKs and TRKs by this compound leads to significant anti-tumor effects. In preclinical studies, this compound has shown efficacy in inhibiting tumor growth in various cancer models . In clinical trials, this compound has demonstrated safety and tolerability in patients with advanced solid cancers, and has shown indications of efficacy .

Action Environment

It is known that the drug’s action can be affected by the presence of other drugs, as seen in studies where this compound was used in combination with other chemotherapeutic agents

Biochemische Analyse

Biochemical Properties

Milciclib is characterized as a potent nanomolar inhibitor of multiple cyclin-dependent kinases . It interacts with these enzymes, inhibiting their activity and thereby controlling cell growth . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to block glucose consumption in certain lung cancer cells by decreasing SLC2A1 (GLUT1) mRNA and protein levels and inhibiting glucose transport .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level by binding to cyclin-dependent kinases and inhibiting their activity . This results in the downregulation of several proteins and pathways, providing a molecular basis for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In a Phase 2a trial, this compound was administered as a single therapy in sorafenib-resistant patients with hepatocellular carcinoma (HCC). The treatment was well-tolerated with manageable toxicities, and no drug-related deaths were recorded .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . In an orthotopic model of HCC, sub-optimal doses of this compound were used to assess the synergistic or additive effects of the combination treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress the multiple tumorigenic pathways that are activated due to the activation of the KRAS gene .

Vorbereitungsmethoden

Die Synthese von Milciclibmaleat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die industriellen Produktionsverfahren umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Eine Methode beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid, gefolgt von der Zugabe von Polyethylenglykol und Tween 80 und schließlich dem Mischen mit deionisiertem Wasser .

Chemische Reaktionsanalyse

Milciclibmaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Milciclibmaleat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Cyclin-abhängigen Kinasen und anderen Kinasen zu untersuchen.

Biologie: Es hilft beim Verständnis der Rolle von Kinasen bei der Zellzyklusregulation und der Krebsentwicklung.

Medizin: Milciclibmaleat wird als potenzielle Behandlung für verschiedene Krebsarten untersucht, darunter Thymom, hepatozelluläres Karzinom und nicht-kleinzelliger Lungenkrebs. .

Wirkmechanismus

Milciclibmaleat übt seine Wirkung aus, indem es mehrere Cyclin-abhängige Kinasen, Tropomyosin-Rezeptorkinase und Src-Kinase-Familien hemmt. Diese Kinasen spielen eine entscheidende Rolle bei der Zellzyklusregulation, dem Zellwachstum und der malignen Progression von Krebs. Durch die Hemmung dieser Kinasen kann Milciclibmaleat das Tumorwachstum und die Proliferation unterdrücken. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Hemmung von Cyclin-abhängiger Kinase 1, Cyclin-abhängiger Kinase 2 und Cyclin-abhängiger Kinase 4 .

Analyse Chemischer Reaktionen

Milciclib Maleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Milciclibmaleat ist einzigartig in seiner Fähigkeit, mehrere Kinasen gleichzeitig zu hemmen, was es zu einem potenten antineoplastischen Mittel macht. Ähnliche Verbindungen sind:

Palbociclib: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Ribociclib: Ein Cyclin-abhängiger Kinase-Inhibitor, der in Kombination mit anderen Therapien bei Brustkrebs eingesetzt wird.

Abemaciclib: Ein Cyclin-abhängiger Kinase-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Im Vergleich zu diesen Verbindungen hat Milciclibmaleat eine breitere Kinase-Hemmung und potenzielle Wirksamkeit bei einer größeren Bandbreite an Krebsarten gezeigt .

Eigenschaften

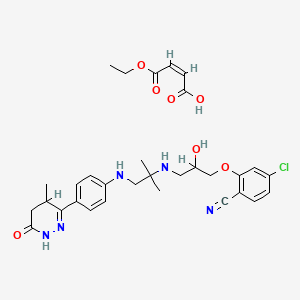

CAS-Nummer |

802539-81-7 |

|---|---|

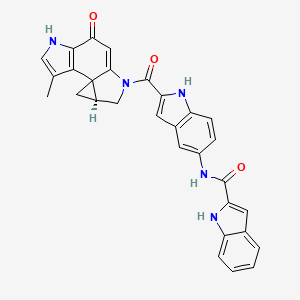

Molekularformel |

C29H36N8O5 |

Molekulargewicht |

576.6 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide |

InChI |

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

DGVCEXQFNYYRQI-BTJKTKAUSA-N |

SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C |

Isomerische SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

| 802539-81-7 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)